molecular formula C18H17N5O2S B2932531 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034328-56-6

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2932531
CAS No.: 2034328-56-6
M. Wt: 367.43
InChI Key: PCUQTJKGZOJNBF-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds with a thiadiazole-based structure have been reported to interact with various targets such asheat shock protein 90 (Hsp90) and protein tyrosine phosphatase 1B (PTP1B) . These proteins play crucial roles in cellular processes, including protein folding and signal transduction.

Mode of Action

Based on the structure and the known interactions of similar compounds, it can be inferred that this compound may interact with its targets throughhydrogen bonding . This interaction could lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Pharmacokinetics

The compound’sstability and fluorescence performance have been highlighted, suggesting potential utility in sensing applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it has been noted that it exhibits high stability and high fluorescence performance , suggesting that it may retain its activity under various conditions .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-11-17(16-4-3-9-25-16)12(2)23(20-11)8-7-19-18(24)13-5-6-14-15(10-13)22-26-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUQTJKGZOJNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC3=NSN=C3C=C2)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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